molecular formula C15H15NO B11945896 2-(((2,3-Dimethylphenyl)imino)methyl)phenol CAS No. 75019-99-7

2-(((2,3-Dimethylphenyl)imino)methyl)phenol

Cat. No.: B11945896
CAS No.: 75019-99-7
M. Wt: 225.28 g/mol
InChI Key: CGAZQAQAVMZWCB-UHFFFAOYSA-N
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Description

2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol typically involves the condensation reaction between 2,3-dimethylaniline and salicylaldehyde. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The resulting product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for 2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. The imine group (C=N) and the phenolic hydroxyl group (OH) act as donor sites, coordinating with metal ions to form chelates. These metal complexes can exhibit enhanced biological activities and catalytic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol
  • 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol
  • 2-{(E)-[(2,6-dimethylphenyl)imino]methyl}phenol

Uniqueness

2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dimethyl substitution can affect the compound’s steric and electronic properties, making it distinct from other similar Schiff bases .

Properties

CAS No.

75019-99-7

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-[(2,3-dimethylphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H15NO/c1-11-6-5-8-14(12(11)2)16-10-13-7-3-4-9-15(13)17/h3-10,17H,1-2H3

InChI Key

CGAZQAQAVMZWCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=CC2=CC=CC=C2O)C

Origin of Product

United States

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